molecular formula C15H20N2O2 B2787671 N-[[(2S,3S)-4-Methyl-3-phenylmorpholin-2-yl]methyl]prop-2-enamide CAS No. 2223085-99-0

N-[[(2S,3S)-4-Methyl-3-phenylmorpholin-2-yl]methyl]prop-2-enamide

Cat. No. B2787671
M. Wt: 260.337
InChI Key: ABVUCMJFVBYMDM-ZFWWWQNUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis method of N-[[(2S,3S)-4-Methyl-3-phenylmorpholin-2-yl]methyl]prop-2-enamide involves the reaction of 4-methyl-3-phenylmorpholine with propargyl bromide in the presence of a base. The resulting product is then treated with acetic anhydride to obtain the final product.


Molecular Structure Analysis

The molecular structure of this compound is determined by the configuration of its chiral centers. The (2S,3S) notation indicates that both chiral centers have an S configuration . The numbers 2 and 3 refer to the carbon positions in the molecule .

properties

IUPAC Name

N-[[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-3-14(18)16-11-13-15(17(2)9-10-19-13)12-7-5-4-6-8-12/h3-8,13,15H,1,9-11H2,2H3,(H,16,18)/t13-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABVUCMJFVBYMDM-ZFWWWQNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(C1C2=CC=CC=C2)CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCO[C@H]([C@@H]1C2=CC=CC=C2)CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[(2S,3S)-4-Methyl-3-phenylmorpholin-2-yl]methyl]prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.